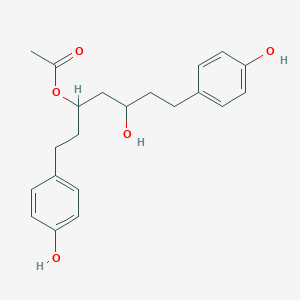

5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O5/c1-15(22)26-21(13-7-17-4-10-19(24)11-5-17)14-20(25)12-6-16-2-8-18(23)9-3-16/h2-5,8-11,20-21,23-25H,6-7,12-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMFLPOLVWWPIPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(CCC1=CC=C(C=C1)O)CC(CCC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Isolation and Characterization of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate from Zingiber officinale

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Zingiber officinale Roscoe (ginger) is a globally significant spice and medicinal plant, renowned for its rich phytochemical profile. Among its bioactive constituents, diarylheptanoids have garnered substantial interest for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.[1][2] This technical guide provides a comprehensive, synthesized protocol for the isolation and characterization of a specific diarylheptanoid, 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate, from the rhizomes of Zingiber officinale. The methodologies detailed herein are compiled from established procedures for the separation of analogous compounds and are intended to serve as a robust framework for researchers in natural product chemistry and drug discovery.

Introduction

Ginger rhizomes contain a complex mixture of bioactive compounds, broadly categorized as volatile oils, gingerols, and diarylheptanoids.[3] Diarylheptanoids are characterized by a seven-carbon chain linking two aromatic rings and are significant for their wide range of biological activities.[1][2] The target compound of this guide, this compound, is a member of this class and has been identified in Zingiber officinale.[4] This document outlines a multi-step procedure for its extraction, fractionation, and purification, supplemented with illustrative analytical data and relevant biological context.

Experimental Protocols

The following protocols are synthesized from established methodologies for the isolation of diarylheptanoids from Zingiber officinale.[1]

Plant Material and Extraction

-

Plant Material: 30 kg of dried Zingiber officinale rhizomes are pulverized into a coarse powder.

-

Extraction: The powdered rhizomes are extracted with 70% ethanol (210 L) under reflux at 60°C for 2 hours. This process is repeated twice to ensure exhaustive extraction.[1]

-

Concentration: The combined ethanol extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude ethanol extract (approximately 5.5 kg).

Solvent Partitioning and Fractionation

-

Solvent Partitioning: The crude ethanol extract is suspended in 95% ethanol and partitioned sequentially with petroleum ether and then ethyl acetate. The ethyl acetate fraction, which is enriched with diarylheptanoids, is collected and concentrated in vacuo.[1]

-

Silica Gel Column Chromatography:

-

The dried ethyl acetate fraction (approx. 920 g) is subjected to column chromatography on a silica gel column (200–300 mesh).[1]

-

A gradient elution is performed using a solvent system of cyclohexane-ethyl acetate, starting with a low polarity mixture (e.g., 97:3 v/v) and gradually increasing the polarity to 100% ethyl acetate.[1]

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing diarylheptanoids. Fractions with similar TLC profiles are pooled.

-

Purification by Preparative and Semi-Preparative HPLC

-

Preparative HPLC: The pooled fractions rich in diarylheptanoids are further separated by preparative High-Performance Liquid Chromatography (HPLC).

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of methanol in water.

-

Detection: UV detector at 280 nm.

-

-

Semi-Preparative HPLC: Final purification of the target compound is achieved using semi-preparative HPLC on the fractions containing compounds with the expected mass of this compound.

-

Column: C18 reversed-phase column.

-

Mobile Phase: Isocratic or shallow gradient elution with an acetonitrile-water or methanol-water mobile phase, optimized to resolve the target peak.

-

The purified compound is collected, and the solvent is removed in vacuo to yield the final product.

-

Data Presentation

Physicochemical Properties

The following table summarizes the calculated physicochemical properties for the target compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₂₁H₂₆O₅ |

| Molecular Weight | 374.43 g/mol |

| Appearance | Expected as a yellow oil or gum |

| LogP (Calculated) | 3.5 |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 5 |

Illustrative Spectroscopic Data

| Analysis Type | Illustrative Data for a Related Diarylheptanoid |

| ¹H-NMR (CDCl₃) | δ (ppm): 6.84-6.55 (m, 6H, Ar-H), 5.58 (br s, 2H, Ar-OH), 4.85 (m, 1H, H-3), 3.86 (s, 6H, 2x-OCH₃), 3.80 (m, 1H, H-5), 2.70-2.55 (m, 4H, H-1, H-7), 2.01 (s, 3H, -OAc), 1.80-1.60 (m, 4H, H-2, H-6), 1.55 (m, 2H, H-4). |

| ¹³C-NMR (CDCl₃) | δ (ppm): 170.8 (C=O, acetate), 146.5 (Ar-C), 143.9 (Ar-C), 133.0 (Ar-C), 121.2 (Ar-C), 114.4 (Ar-C), 111.1 (Ar-C), 71.5 (C-3), 67.8 (C-5), 55.9 (-OCH₃), 42.5 (C-4), 38.2 (C-2), 34.5 (C-6), 31.8 (C-1), 31.5 (C-7), 21.4 (-OAc). |

| HR-ESI-MS | m/z: [M+H]⁺ calculated for C₂₁H₂₇O₅ (the non-acetylated parent ion after in-source fragmentation) or [M+Na]⁺. |

Visualizations

Experimental Workflow

The following diagram illustrates the comprehensive workflow for the isolation of the target compound from Zingiber officinale.

Caption: Isolation workflow for the target diarylheptanoid.

Biological Signaling Pathway

Diarylheptanoids isolated from Zingiber officinale have demonstrated anti-tumor activity, partly by modulating the DNA damage response pathway.[1][6] The diagram below shows a simplified representation of the ATR/CHK1 signaling pathway, which is a target of some ginger-derived diarylheptanoids.[1]

Caption: Inhibition of ATR/CHK1 pathway by ginger diarylheptanoids.

Conclusion

This technical guide provides a detailed, synthesized framework for the isolation of this compound from Zingiber officinale. By integrating established protocols for extraction, partitioning, and multi-stage chromatographic purification, researchers can effectively target this and other related diarylheptanoids. The provided illustrative data and workflow diagrams serve as practical tools for planning and executing the isolation process. Further investigation into the biological activities of this specific compound, such as its potential interaction with the ATR/CHK1 signaling pathway, is warranted to fully elucidate its therapeutic potential.

References

- 1. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Diarylheptanoids from the rhizomes of Zingiber officinale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Biosynthesis of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate, a diarylheptanoid compound. Drawing upon the well-established biosynthesis of related curcuminoids in species such as Curcuma longa and Zingiber officinale, this document outlines the core enzymatic steps from primary metabolism to the formation of the diarylheptanoid backbone. Furthermore, a scientifically-informed putative pathway is proposed to delineate the subsequent reduction, hydroxylation, and acetylation reactions required to yield the target molecule. This guide includes detailed summaries of quantitative enzymatic data, step-by-step experimental protocols for key enzyme assays, and visual diagrams of the biosynthetic pathways and experimental workflows to support further research and drug development efforts in this area.

Introduction to Diarylheptanoids

Diarylheptanoids are a class of plant secondary metabolites characterized by a 1,7-diphenylheptane skeleton.[1] This diverse group of compounds, which includes the well-known curcuminoids from turmeric (Curcuma longa), exhibits a wide range of biological activities, making them promising candidates for drug discovery and development.[2][3] The compound this compound, isolated from the rhizomes of Zingiber officinale (ginger), belongs to this class.[4] Understanding its biosynthetic pathway is crucial for metabolic engineering approaches to enhance its production and for the synthesis of novel analogs with improved therapeutic properties.

While the complete biosynthetic pathway for this compound has not been fully elucidated, it is hypothesized to originate from the general phenylpropanoid pathway, followed by a series of condensation and modification reactions. This guide details the established upstream pathway and proposes the subsequent enzymatic steps leading to the final compound.

The General Phenylpropanoid and Diarylheptanoid Biosynthesis Pathway

The biosynthesis of diarylheptanoids begins with the phenylpropanoid pathway, a central route in plant secondary metabolism that converts L-phenylalanine into a variety of phenolic compounds.

Phenylpropanoid Pathway: Formation of Acyl-CoA Precursors

The initial steps involve the conversion of L-phenylalanine to p-coumaroyl-CoA, a key precursor for many downstream pathways, including flavonoid and diarylheptanoid biosynthesis.

-

Phenylalanine Ammonia-Lyase (PAL): The pathway is initiated by PAL, which catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): This cytochrome P450-dependent monooxygenase hydroxylates trans-cinnamic acid at the para position to yield p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): 4CL then activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

These initial steps are fundamental to the production of the building blocks for the diarylheptanoid scaffold.

References

- 1. Characterization of maximal enzyme catalytic rates in central metabolism of Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Profiling Expression Strategies for a Type III Polyketide Synthase in a Lysate-Based, Cell-free System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijper.org [ijper.org]

- 4. Multienzyme Kinetics and Sequential Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Bioactive Potential: A Technical Guide to 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate is a diarylheptanoid, a class of phenolic compounds, that has been isolated from the rhizomes of Zingiber officinale, commonly known as ginger.[1] Diarylheptanoids from this plant source are recognized for their diverse and potent pharmacological effects, including anti-tumor, anti-inflammatory, and neuroprotective activities. While specific biological data for this compound is not extensively documented in current literature, the structural characteristics of this compound, particularly the presence of hydroxyl and acetate functional groups, suggest it may share the bioactive properties of related diarylheptanoids. This guide provides an in-depth overview of the potential biological activities of this compound, based on the activities of structurally similar diarylheptanoids, and furnishes detailed experimental protocols to facilitate further investigation into its therapeutic promise.

Potential Biological Activities and Mechanisms of Action

The biological activities of diarylheptanoids isolated from Zingiber officinale are a subject of ongoing research, with several studies highlighting their potential in oncology, inflammation, and neuroprotection.

Anti-Tumor Activity

A significant body of research points to the anti-tumor effects of diarylheptanoids. Studies on various diarylheptanoid analogues from Zingiber officinale have demonstrated notable inhibitory effects against a range of tumor cell lines. For instance, some diarylheptanoids have shown remarkable cytotoxicity with IC50 values ranging from 6.69 to 33.46 μM across cell lines such as A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), HeLa (cervical cancer), MDA-MB-231 (breast cancer), and HCT116 (colorectal carcinoma). A crucial structural feature that appears to enhance cytotoxic activity is the presence of acetoxyl groups at the 3- and/or 5-positions of the heptane side chain, a feature present in this compound.

The proposed mechanism for this anti-tumor activity involves the modulation of key signaling pathways that regulate the cell cycle and DNA damage response. Specifically, some diarylheptanoids have been shown to down-regulate the expression of Ataxia Telangiectasia and Rad3-related protein (ATR) and Checkpoint Kinase 1 (CHK1). The ATR/CHK1 signaling pathway is a critical component of the DNA damage response, and its inhibition can lead to the accumulation of DNA damage and subsequent apoptosis in cancer cells.

Neuroprotective Effects

Diarylheptanoids have also been investigated for their neuroprotective properties. Research suggests that these compounds may offer therapeutic potential for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism underlying these effects is thought to involve the activation of pro-survival signaling pathways. One such pathway is the PI3K/Akt/mTOR pathway, which plays a central role in neuronal survival, growth, and plasticity. Activation of this pathway by certain diarylheptanoids has been shown to protect neurons from apoptosis induced by ischemic injury.

Anti-Inflammatory Activity

Inflammation is a key pathological feature of numerous chronic diseases. Diarylheptanoids have demonstrated potent anti-inflammatory effects. The primary mechanism of this activity is believed to be the inhibition of pro-inflammatory mediators. For example, some diarylheptanoids have been shown to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages stimulated with lipopolysaccharide (LPS). This is often associated with the suppression of the NF-κB signaling pathway, a master regulator of the inflammatory response.

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table summarizes the reported activity for structurally related diarylheptanoids from Zingiber officinale.

| Biological Activity | Cell Line(s) | Compound Class/Example | IC50/EC50 Values | Reference |

| Anti-Tumor | A549, HepG2, HeLa, MDA-MB-231, HCT116 | Diarylheptanoid analogues | 6.69–33.46 μM | (Not available in search results) |

| Anti-Tumor | HL-60 | Diarylheptanoids with acetoxyl groups | <50 μM | (Not available in search results) |

Experimental Protocols

To facilitate the investigation of the biological activities of this compound, the following detailed protocols for key experiments are provided.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay determines the effect of the compound on cell viability by measuring the metabolic activity of cells.

Materials:

-

96-well cell culture plates

-

Human cancer cell lines (e.g., A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value.

Western Blot Analysis for Signaling Pathway Modulation

This technique is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways such as ATR/CHK1 and PI3K/Akt/mTOR.

Materials:

-

6-well cell culture plates

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-ATR, anti-p-CHK1, anti-CHK1, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound as described for the MTT assay. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using the BCA protein assay.

-

SDS-PAGE and Protein Transfer: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and add the ECL substrate. Detect the chemiluminescent signal using an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin).

Visualizations

Signaling Pathways

Caption: Proposed inhibition of the ATR/CHK1 signaling pathway by diarylheptanoids.

Caption: Proposed activation of the PI3K/Akt/mTOR pathway by diarylheptanoids.

Experimental Workflows

Caption: Workflow for the MTT cell viability assay.

Caption: General workflow for Western blot analysis.

References

"5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate" mechanism of action

An In-depth Technical Guide on the Mechanism of Action of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate and Related Diarylheptanoids

Introduction

This compound belongs to the class of diarylheptanoids, a group of plant-derived phenolic compounds. While specific research on the acetate derivative is limited, extensive studies on its core structure, closely related to compounds like Yakuchinone B, have elucidated significant biological activities. This guide focuses on the known mechanisms of action of these related diarylheptanoids, providing insights into their therapeutic potential, particularly in anti-inflammatory and anti-amyloidogenic applications. The information presented is primarily based on studies of Yakuchinone B and its synthetic derivatives, which share the core 1,7-bis(4-hydroxyphenyl)heptan-3-one structure.

Core Mechanisms of Action

The primary mechanisms of action for this class of compounds revolve around two key areas: inhibition of amyloid polypeptide aggregation and modulation of inflammatory signaling pathways.

Inhibition of Islet Amyloid Polypeptide (IAPP) Aggregation

A significant pathological hallmark of Type 2 Diabetes Mellitus (T2DM) is the aggregation of Islet Amyloid Polypeptide (IAPP), leading to pancreatic β-cell death.[1][2] Yakuchinone B derivatives have demonstrated potent inhibitory activity against IAPP aggregation.[1][2]

The proposed mechanism involves direct interaction with IAPP monomers, preventing their assembly into toxic oligomers and fibrils. Molecular docking studies have revealed that these compounds form crucial hydrogen bonds with amino acid residues S19 and N22 and engage in hydrophobic interactions with residue I26 of the IAPP molecule.[1][2] This interaction stabilizes the monomeric form and redirects the aggregation pathway towards non-toxic species. The protective effects of these compounds on β-cells have been demonstrated in vitro, with some derivatives significantly mitigating IAPP-induced toxicity.[1][2]

Modulation of Inflammatory Pathways

Diarylheptanoids, including Yakuchinone B, exhibit notable anti-inflammatory properties.[3][4] Their mechanism of action in this context involves the downregulation of key inflammatory signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3]

By inhibiting these pathways, the compounds effectively reduce the production of pro-inflammatory mediators. In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages have shown a marked reduction in the synthesis of nitric oxide (NO) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3][4]

Quantitative Data Summary

The following tables summarize the quantitative data from key in vitro studies on Yakuchinone B-inspired compounds.

Table 1: Inhibitory Activity against IAPP Aggregation

| Compound | IC50 (μM) for IAPP Aggregation Inhibition |

| Yakuchinone B derivative 1 | > 1 µM |

| Compound 4e | 0.7 - 0.8 |

| Compound 4f | 0.7 - 0.8 |

| Compound 4g | 0.7 - 0.8 |

| Compound 4h | 0.7 - 0.8 |

Data extracted from a study on synthesized Yakuchinone B-inspired compounds.[1][2]

Table 2: Protective Effects on β-cells against IAPP-induced Toxicity

| Compound | EC50 (μM) for Protection of BRIN-BD11 cells |

| Compound 4g | 0.1 |

| Compound 4h | 0.2 |

| Compound 4e | Weak activity |

| Compound 4f | Weak activity |

Data reflects the effective concentration for 50% protection of β-cells from IAPP-induced toxicity.[1][2]

Experimental Protocols

IAPP Aggregation Inhibition Assay

This assay is designed to quantify the ability of a compound to inhibit the aggregation of IAPP.

-

Materials: Human IAPP (hIAPP) peptide, Thioflavin T (ThT), test compounds, phosphate buffer.

-

Procedure:

-

hIAPP is dissolved in a suitable buffer to a final concentration (e.g., 10 µM).

-

Test compounds are added to the hIAPP solution at various concentrations.

-

The mixture is incubated at a constant temperature (e.g., 37°C) with continuous agitation to promote aggregation.

-

At specific time points, aliquots are taken, and Thioflavin T is added.

-

ThT fluorescence, which increases upon binding to amyloid fibrils, is measured using a fluorescence spectrophotometer (excitation ~440 nm, emission ~485 nm).

-

The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.

-

Cell Viability Assay for β-cell Protection

This protocol assesses the protective effect of compounds against IAPP-induced cytotoxicity in a pancreatic β-cell line (e.g., BRIN-BD11).

-

Materials: BRIN-BD11 cells, cell culture medium, hIAPP, test compounds, MTT reagent.

-

Procedure:

-

BRIN-BD11 cells are seeded in 96-well plates and cultured to a suitable confluency.

-

The cells are then treated with a cytotoxic concentration of hIAPP in the presence or absence of varying concentrations of the test compounds.

-

After a defined incubation period (e.g., 72 hours), the cell viability is assessed using the MTT assay.

-

The MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The EC50 value is determined by plotting the percentage of cell viability against the compound concentration.

-

Nitric Oxide (NO) Production Inhibition Assay

This assay measures the inhibition of NO production in LPS-stimulated macrophages (e.g., RAW 264.7).

-

Materials: RAW 264.7 cells, cell culture medium, Lipopolysaccharide (LPS), test compounds, Griess reagent.

-

Procedure:

-

RAW 264.7 cells are plated in 96-well plates.

-

The cells are pre-treated with various concentrations of the test compounds for a short period (e.g., 1 hour).

-

LPS is then added to stimulate the cells to produce NO.

-

After an incubation period (e.g., 24 hours), the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

The absorbance is read at approximately 540 nm.

-

The percentage of NO production inhibition is calculated relative to the LPS-stimulated control.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed mechanism of IAPP aggregation inhibition by diarylheptanoids.

Caption: Modulation of inflammatory signaling pathways by diarylheptanoids.

Caption: Workflow for β-cell viability and protection assay.

References

In-Depth Technical Guide on the Pharmacological Properties of Diarylheptanoids from Zingiber officinale

A comprehensive overview for researchers, scientists, and drug development professionals.

Disclaimer: Direct pharmacological data for "5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate" is limited. This guide focuses on the well-documented pharmacological properties of structurally related diarylheptanoids isolated from Zingiber officinale (ginger), which are expected to share similar biological activities.

Introduction

Diarylheptanoids are a class of plant secondary metabolites characterized by two aromatic rings joined by a seven-carbon chain. A significant source of these compounds is the rhizome of Zingiber officinale, commonly known as ginger. These compounds are major contributors to the medicinal properties of ginger, which has been used for centuries in traditional medicine. This guide provides a detailed examination of the antioxidant, anti-inflammatory, and anti-tumor properties of diarylheptanoids from ginger, supported by experimental data and protocols.

Core Pharmacological Properties

Diarylheptanoids from Zingiber officinale exhibit a range of pharmacological activities, with the most prominent being their antioxidant, anti-inflammatory, and anti-tumor effects. These properties are attributed to their unique chemical structures, which enable them to interact with various biological targets.

Antioxidant Activity

Diarylheptanoids are potent antioxidants capable of scavenging free radicals and inhibiting lipid peroxidation. This activity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

Table 1: Antioxidant Activity of Diarylheptanoids from Zingiber officinale

| Compound/Extract | Assay | Results | Reference |

| Ginger Extract | DPPH Radical Scavenging | Inhibition of 22.23% to 85.5% at concentrations of 20 to 640 µg/mL.[1] | [1] |

| Ginger Extract | Ferric Reducing Antioxidant Power (FRAP) | Absorbance values from 0.432 at 20 µg/mL to 1.332 at 640 µg/mL.[1] | [1] |

| Petroleum Ether Extract of Ginger Rhizome | DPPH Radical Scavenging | IC50 value of 8.29 ± 1.73 µg/mL.[2] | [2] |

| 6-Gingerol | DPPH Radical Scavenging | IC50 value of 4.85 ± 0.58 µg/mL.[2] | [2] |

| 6-Shogaol | DPPH Radical Scavenging | IC50 value of 7.61 ± 0.81 µg/mL.[2] | [2] |

Anti-inflammatory Activity

The anti-inflammatory effects of ginger diarylheptanoids are well-documented. They can modulate key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) signaling pathway, and reduce the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.

Table 2: Anti-inflammatory Activity of Diarylheptanoids from Zingiber officinale

| Compound/Extract | Cell Line | Assay | Results | Reference |

| Dimeric diarylheptanoids (compounds 2, 3, and 4) | RAW 264.7 | Nitric Oxide (NO) Production Inhibition | Dose-dependent inhibition of NO production.[3] | [3] |

| Dimeric diarylheptanoids (compounds 2, 3, and 4) | RAW 264.7 | IL-6 Production Inhibition | Dose-dependent inhibition of IL-6 production.[3] | [3] |

| 1-Dehydro-[4]-gingerdione | RAW 264.7 | iNOS and COX-2 Expression | Inhibition of LPS-induced iNOS and COX-2 protein expression.[5] | [5] |

| Gingerols | - | Prostaglandin E2 (PGE2) Production and COX-2 Activity | 10-gingerol showed the most pronounced inhibition. |

Anti-tumor Activity

Several diarylheptanoids from ginger have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis and the modulation of cell signaling pathways critical for cancer cell survival and proliferation, such as the ATR/CHK1 pathway.

Table 3: Anti-tumor Activity of Diarylheptanoids from Zingiber officinale

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 6 | A549 (Lung carcinoma) | 10.32 ± 1.15 | |

| HepG2 (Hepatocellular carcinoma) | 12.54 ± 1.26 | ||

| HeLa (Cervical cancer) | 9.87 ± 1.03 | ||

| MDA-MB-231 (Breast cancer) | 15.67 ± 1.54 | ||

| HCT116 (Colorectal carcinoma) | 6.69 ± 0.89 | ||

| Compound 16 | A549 | 25.43 ± 2.13 | |

| HepG2 | 28.76 ± 2.54 | ||

| HeLa | 20.12 ± 1.87 | ||

| MDA-MB-231 | 30.12 ± 2.87 | ||

| HCT116 | 18.98 ± 1.56 | ||

| Compound 17 | A549 | 28.76 ± 2.45 | |

| HepG2 | 30.12 ± 2.98 | ||

| HeLa | 22.43 ± 2.11 | ||

| MDA-MB-231 | 33.46 ± 3.12 | ||

| HCT116 | 20.14 ± 1.98 | ||

| Compound 18 | A549 | 15.43 ± 1.34 | |

| HepG2 | 18.76 ± 1.54 | ||

| HeLa | 12.34 ± 1.12 | ||

| MDA-MB-231 | 20.12 ± 1.98 | ||

| HCT116 | 9.87 ± 1.02 |

Signaling Pathways and Mechanisms of Action

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Diarylheptanoids from ginger have been shown to inhibit the activation of NF-κB. This is often achieved by preventing the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, these compounds block the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes. For instance, 1-Dehydro-[4]-gingerdione has been found to inhibit IKKβ activity, a key kinase in the NF-κB activation cascade.[5]

Targeting the ATR/CHK1 Signaling Pathway

The ATR (Ataxia Telangiectasia and Rad3-related) and CHK1 (Checkpoint Kinase 1) signaling pathway is a critical component of the DNA damage response (DDR). Some diarylheptanoids have been found to exert their anti-tumor effects by down-regulating the expression of ATR and CHK1. This inhibition of the DDR can sensitize cancer cells to DNA-damaging agents and induce apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the pharmacological properties of diarylheptanoids.

General Experimental Workflow

The pharmacological evaluation of diarylheptanoids typically follows a structured workflow, from extraction and isolation to comprehensive biological testing.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to determine the antioxidant activity of compounds.

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Store in a dark, airtight container.

-

Prepare a series of concentrations of the test compound and a positive control (e.g., ascorbic acid) in the same solvent.

-

-

Assay Procedure:

-

In a 96-well plate, add a specific volume of the test compound solution to each well.

-

Add an equal volume of the DPPH solution to each well to initiate the reaction.

-

Include a blank (solvent only) and a control (solvent with DPPH).

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

-

Measurement and Calculation:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

-

Cell Culture and Treatment:

-

Seed cells (e.g., cancer cell lines) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the diarylheptanoid compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

-

MTT Incubation:

-

After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth.

-

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the anti-inflammatory effect of compounds by quantifying the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture and Treatment:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with different concentrations of the diarylheptanoid for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce inflammation and NO production, and incubate for 24 hours. Include control groups (untreated, LPS only).

-

-

Griess Assay:

-

After incubation, collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate at room temperature for 10-15 minutes to allow for color development.

-

-

Measurement and Quantification:

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

-

Calculate the percentage of NO production inhibition compared to the LPS-only treated group.

-

Western Blot Analysis for NF-κB Pathway Proteins

This technique is used to detect and quantify specific proteins in the NF-κB signaling pathway.

-

Protein Extraction:

-

After cell treatment, lyse the cells to extract total protein or separate cytoplasmic and nuclear fractions.

-

Quantify the protein concentration using a suitable method (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunodetection:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-IκBα, total IκBα, p65).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Conclusion

The diarylheptanoids isolated from Zingiber officinale represent a promising class of natural compounds with significant pharmacological potential. Their well-documented antioxidant, anti-inflammatory, and anti-tumor activities, mediated through the modulation of key signaling pathways such as NF-κB and ATR/CHK1, make them attractive candidates for further investigation in drug discovery and development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to explore the therapeutic applications of these valuable phytochemicals. Further research is warranted to fully elucidate the structure-activity relationships and to translate the preclinical findings into clinical benefits.

References

- 1. Dimeric diarylheptanoids with anti-inflammatory activity from Zingiber officinale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1-Dehydro-[10]-gingerdione from ginger inhibits IKKβ activity for NF-κB activation and suppresses NF-κB-regulated expression of inflammatory genes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Immunomodulatory and anti-inflammatory therapeutic potential of gingerols and their nanoformulations [frontiersin.org]

- 5. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

In Vitro Profile of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (Yakuchinone B): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate, more commonly known as Yakuchinone B, is a diarylheptanoid isolated from the seeds of Alpinia oxyphylla. This compound has garnered significant scientific interest due to its potential therapeutic properties, particularly its anti-inflammatory and anticancer activities. This technical guide provides a comprehensive overview of the in vitro studies conducted on Yakuchinone B, focusing on its mechanisms of action, quantitative data, and detailed experimental protocols.

Mechanism of Action

In vitro studies have primarily elucidated the anti-inflammatory effects of Yakuchinone B. The compound is reported to exert its activity through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. The primary mechanism involves the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. By inhibiting NF-κB, Yakuchinone B effectively suppresses the expression of downstream targets, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to a reduction in the production of nitric oxide (NO) and prostaglandins, respectively. Furthermore, Yakuchinone B has been shown to decrease the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in macrophage cell lines. In silico studies also suggest that Yakuchinone B may directly interact with and inhibit the activity of enzymes like COX-1, COX-2, 5-Lipoxygenase (LOX-5), and Thromboxane A2 (TXA-2).

Quantitative Data

The following table summarizes the available quantitative data from in vitro studies on Yakuchinone B. It is important to note that while several studies have qualitatively described its inhibitory effects, specific IC50 values for some key anti-inflammatory markers are not consistently reported in the available literature.

| Assay | Cell Line | Target | IC50 Value (µM) | Reference |

| Cell Adhesion Assay | HUVEC | Adhesion of U937 and EoL-1 cells | 29 - 67.2 | [1] |

| Nitric Oxide (NO) Inhibition Assay | RAW 264.7 Macrophages | iNOS | Data not available | |

| Pro-inflammatory Cytokine Inhibition (TNF-α) | Macrophages | TNF-α secretion | Data not available | |

| Pro-inflammatory Cytokine Inhibition (IL-6) | Macrophages | IL-6 secretion | Data not available | |

| Cyclooxygenase (COX-2) Inhibition Assay | - | COX-2 enzyme activity | Data not available |

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to characterize the anti-inflammatory activity of Yakuchinone B.

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay quantifies the inhibitory effect of Yakuchinone B on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Assay Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of Yakuchinone B for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

After incubation, collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant, which is a stable product of NO, using the Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Mix equal volumes of the supernatant and Griess reagent and incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.

-

-

Cell Viability: A concurrent MTT assay is performed to ensure that the observed NO inhibition is not due to cytotoxicity of the compound.

TNF-α and IL-6 Inhibition Assay in LPS-Stimulated Macrophages

This enzyme-linked immunosorbent assay (ELISA) measures the effect of Yakuchinone B on the secretion of the pro-inflammatory cytokines TNF-α and IL-6.

-

Cell Culture and Treatment:

-

Culture RAW 264.7 cells or other suitable macrophage cell lines in 24-well plates.

-

Treat the cells with different concentrations of Yakuchinone B for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

-

ELISA Procedure:

-

Collect the cell culture supernatants.

-

Use commercially available ELISA kits for the quantification of murine TNF-α and IL-6, following the manufacturer's instructions.

-

Briefly, coat a 96-well plate with the capture antibody.

-

Add the collected supernatants and standards to the wells and incubate.

-

Wash the wells and add the detection antibody.

-

Add a substrate solution to develop the color.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Determine the cytokine concentrations from the standard curve and calculate the percentage of inhibition.

-

Western Blot Analysis of the NF-κB Signaling Pathway

This technique is used to investigate the effect of Yakuchinone B on the expression and activation of key proteins in the NF-κB signaling pathway.

-

Cell Lysis and Protein Quantification:

-

After treatment with Yakuchinone B and stimulation with LPS, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against key NF-κB pathway proteins (e.g., p-IκBα, IκBα, p-p65, p65, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analyze the band intensities to determine the relative protein expression levels.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: NF-κB signaling pathway and the inhibitory action of Yakuchinone B.

Caption: Cyclooxygenase (COX) signaling pathway and the inhibitory action of Yakuchinone B.

Caption: Experimental workflow for the Nitric Oxide (NO) Inhibition Assay.

Caption: General workflow for Western Blot analysis.

Conclusion

The in vitro evidence strongly suggests that this compound (Yakuchinone B) is a promising anti-inflammatory agent. Its ability to modulate the NF-κB signaling pathway and inhibit the production of key inflammatory mediators provides a solid foundation for its therapeutic potential. Further research is warranted to fully elucidate its molecular targets and to obtain more comprehensive quantitative data on its inhibitory activities. The detailed protocols and workflow diagrams provided in this guide are intended to facilitate future investigations into this and other novel anti-inflammatory compounds.

References

"5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate" literature review

An In-depth Technical Guide on 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate and Related Diarylheptanoids

Introduction

This technical guide provides a comprehensive overview of the current scientific literature on the diarylheptanoid this compound. Due to the limited availability of detailed research on this specific compound, this review extends to closely related diarylheptanoids to offer a broader context for its potential synthesis, biological activities, and mechanisms of action. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Compound Profile: this compound

This compound is a natural product that has been isolated from the rhizomes of Zingiber officinale, commonly known as ginger.[1] It belongs to the class of diarylheptanoids, which are characterized by a C6-C7-C6 carbon skeleton. While specific biological activities and detailed experimental data for this compound are not extensively reported in the current literature, its structural similarity to other bioactive diarylheptanoids suggests potential for further investigation.

Physicochemical Properties of Related Diarylheptanoids

The physicochemical properties of several related diarylheptanoids are summarized in the table below. This data, sourced from PubChem, provides a basis for predicting the properties of this compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |

| (1E,4Z,6E)-5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,4,6-trien-3-one | C21H20O6 | 368.4 | - | 3 | 6 |

| (3R,5R)-1,7-Bis(3,4-dihydroxyphenyl)-5-hydroxyheptan-3-ylacetate | C21H26O7 | 390.4 | 3.1 | 5 | 7 |

| 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one | C19H22O4 | 314.4 | 2.8 | 3 | 4 |

| (1E,4Z,6E)-1-(4-Hydroxyphenyl)-5-hydroxy-7-(3-methoxy-4-hydroxyphenyl)-1,4,6-heptatriene-3-one | C20H18O5 | 338.4 | - | 3 | 5 |

| 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one | C19H16O3 | 292.3 | - | 2 | 3 |

| 1,7-Bis(4-hydroxyphenyl)heptan-3-one | C19H22O3 | 298.4 | 3.9 | 2 | 3 |

Synthesis of Diarylheptanoids

While a specific synthesis protocol for this compound is not detailed in the reviewed literature, the synthesis of related diarylheptanoids has been described. A general approach often involves the Claisen-Schmidt condensation.

Example Protocol: Synthesis of (4E,6E)-1,7-bis(4-hydroxyphenyl)-hepta-4,6-dien-3-one

A reported synthesis of this related diarylheptanoid involves the condensation of OH-protected 4-aryl-2-butanones with OH-protected 3-aryl-acrylaldehydes.[2] The key steps typically include:

-

Protection of Hydroxyl Groups: The hydroxyl groups of the starting phenolic compounds are protected to prevent unwanted side reactions.

-

Claisen-Schmidt Condensation: The protected aryl-butanone is condensed with the protected aryl-acrylaldehyde in the presence of a base to form the heptadienone backbone.[2]

-

Deprotection: The protecting groups are removed to yield the final diarylheptanoid.[2]

Biological Activities of Related Diarylheptanoids

Diarylheptanoids isolated from various natural sources have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. For instance, curcumin, a well-known diarylheptanoid, exhibits anti-inflammatory activity by inhibiting the production of nitric oxide (NO) and reducing the activity of inducible nitric oxide synthase (iNOS).[3] It also inhibits the release of histamine and inflammatory cytokines.[3]

Experimental Workflows

The following diagram illustrates a general workflow for the isolation and characterization of diarylheptanoids from natural sources.

Signaling Pathways

While specific signaling pathways for this compound are not yet elucidated, the anti-inflammatory actions of related compounds like curcumin are known to involve the modulation of key signaling pathways. The diagram below depicts a simplified representation of a potential anti-inflammatory signaling pathway that could be influenced by diarylheptanoids.

References

Unveiling a Novel Diarylheptanoid: Discovery, Natural Sources, and Isolation of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and natural sourcing of the diarylheptanoid, 5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate. This document details its origins within the Zingiberaceae family, outlines comprehensive experimental protocols for its isolation and characterization, and presents its physicochemical and biological properties.

Discovery and Primary Natural Source

The compound, systematically named (3R,5R)-3-Acetoxy-5-hydroxy-1,7-bis(4-hydroxyphenyl)heptane, was first reported as a naturally occurring product isolated from the rhizomes of Curcuma kwangsiensis S.G. Lee & C.F. Liang.[1][2] This plant, a member of the Zingiberaceae (ginger) family, is a traditional Chinese medicine.[3] The discovery was part of a broader phytochemical investigation that led to the identification of five new and nine known diarylheptanoids from this species.[1][2]

Diarylheptanoids are a significant class of plant phenolics characterized by two aromatic rings linked by a seven-carbon chain.[4] They are predominantly found in the rhizomes and roots of plants from families such as Zingiberaceae, Betulaceae, and Myricaceae.[4] While a plethora of similar structures have been isolated from related species like Alpinia officinarum and Zingiber officinale (common ginger), Curcuma kwangsiensis remains the definitive natural source of this specific acetate derivative.[1][5][6]

Physicochemical and Spectroscopic Data

The structure of this compound was elucidated through extensive spectroscopic analysis. The molecular formula was established by High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), with further structural details determined by Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | [(3R,5R)-5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl] acetate | [1] |

| Molecular Formula | C₂₁H₂₆O₅ | Calculated |

| Molecular Weight | 370.43 g/mol | Calculated |

| Appearance | Not specified in literature | N/A |

Table 2: Key Spectroscopic Data (Predicted and from Related Compounds)

Note: Specific NMR data for this exact compound is not fully detailed in the preliminary findings. The data below is a composite based on the analysis of closely related diarylheptanoids from the same plant source.

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Key Correlations (HMBC) |

| ¹H NMR | |||

| Aromatic Protons | 6.60 - 7.10 | d, J≈8.5 Hz | Correlations to adjacent aromatic carbons and benzylic carbons. |

| H-3, H-5 | 3.80 - 5.00 | m | H-3 correlates with C-1, C-2, C-4, C-5 and acetyl C=O. H-5 correlates with C-3, C-4, C-6, C-7. |

| Methylene Protons | 1.50 - 2.80 | m | Various correlations confirming the heptane chain structure. |

| Acetyl Methyl | ~2.05 | s | Correlation to the acetyl carbonyl carbon. |

| ¹³C NMR | |||

| Aromatic Carbons | 115.0 - 155.0 | ||

| C-3, C-5 | 65.0 - 75.0 | ||

| Methylene Carbons | 30.0 - 45.0 | ||

| Acetyl C=O | ~170.0 | ||

| Acetyl CH₃ | ~21.0 |

Experimental Protocols: Isolation and Purification

The isolation of this compound from Curcuma kwangsiensis follows a multi-step extraction and chromatographic purification process, typical for separating diarylheptanoids from complex plant matrices.[1][3][7]

Extraction

-

Plant Material Preparation : Air-dried and powdered rhizomes of Curcuma kwangsiensis are used as the starting material.

-

Solvent Extraction : The powdered rhizomes are extracted exhaustively with 95% ethanol (EtOH) at room temperature. The process is repeated multiple times to ensure complete extraction.

-

Concentration : The combined ethanol extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning : The crude extract is suspended in water and partitioned successively with different solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to fractionate the components based on their solubility. Diarylheptanoids are typically enriched in the ethyl acetate fraction.

Chromatographic Purification

-

Silica Gel Column Chromatography : The ethyl acetate fraction is subjected to column chromatography on a silica gel column. Elution is performed with a gradient solvent system, commonly petroleum ether-ethyl acetate or chloroform-methanol, to separate the compounds into several sub-fractions.

-

Sephadex LH-20 Chromatography : Fractions rich in diarylheptanoids are further purified using a Sephadex LH-20 column, with methanol typically used as the eluent. This step is effective for removing smaller molecules and pigments.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) : Final purification to obtain the pure compound is achieved by semi-preparative or preparative HPLC on a reversed-phase column (e.g., C18). A common mobile phase is a gradient of methanol and water or acetonitrile and water.[7]

The workflow for this process is illustrated below.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Diarylheptanoids as nutraceutical: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. acgpubs.org [acgpubs.org]

Spectroscopic Analysis of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate, a diarylheptanoid with potential applications in pharmaceutical research. This document outlines standard experimental protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) and presents the expected data in a structured format to facilitate analysis and comparison.

Introduction

This compound belongs to the class of diarylheptanoids, a group of natural products known for their diverse biological activities. Accurate structural elucidation and purity assessment are critical for any research and development involving this compound. NMR and MS are powerful analytical techniques that provide detailed information about the molecular structure and mass of the compound. While specific experimental data for this exact compound is not widely published, this guide presents a technical framework based on established methodologies for the analysis of similar diarylheptanoid compounds.

Spectroscopic Data

The following tables summarize the expected quantitative NMR and MS data for this compound. This data is representative and based on the analysis of structurally related diarylheptanoids.

NMR Spectroscopic Data (Representative)

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 | 2.50 - 2.65 | m | - | 2H |

| H-2 | 1.60 - 1.75 | m | - | 2H |

| H-3 | 4.90 - 5.00 | m | - | 1H |

| H-4 | 1.75 - 1.90 | m | - | 2H |

| H-5 | 3.95 - 4.05 | m | - | 1H |

| H-6 | 1.60 - 1.75 | m | - | 2H |

| H-7 | 2.50 - 2.65 | m | - | 2H |

| H-2', H-6' | 7.00 - 7.10 | d | 8.5 | 4H |

| H-3', H-5' | 6.70 - 6.80 | d | 8.5 | 4H |

| 4'-OH | 5.00 - 5.50 | br s | - | 2H |

| 5-OH | 2.00 - 2.50 | br s | - | 1H |

| Ac-CH₃ | 2.05 | s | - | 3H |

Table 2: ¹³C NMR Data (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| C-1 | 31.5 |

| C-2 | 38.0 |

| C-3 | 72.0 |

| C-4 | 36.5 |

| C-5 | 68.0 |

| C-6 | 38.0 |

| C-7 | 31.5 |

| C-1' | 133.0 |

| C-2', C-6' | 129.5 |

| C-3', C-5' | 115.0 |

| C-4' | 154.0 |

| Ac-C=O | 171.0 |

| Ac-CH₃ | 21.0 |

Mass Spectrometry Data (Representative)

Table 3: ESI-MS Data

| Ion Mode | Adduct | Calculated m/z | Observed m/z |

| Positive | [M+H]⁺ | 359.1858 | 359.1861 |

| Positive | [M+Na]⁺ | 381.1678 | 381.1680 |

| Negative | [M-H]⁻ | 357.1702 | 357.1705 |

Experimental Protocols

Detailed methodologies for the acquisition of NMR and MS data are provided below. These protocols are based on standard practices for the analysis of diarylheptanoids.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent (e.g., methanol-d₄, acetone-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Filter the solution into a 5 mm NMR tube.

-

-

Instrumentation:

-

A 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, depending on sample concentration.

-

Temperature: 298 K.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the resulting spectra.

-

Reference the spectra to the TMS signal (0.00 ppm).

-

Integrate the ¹H NMR signals and pick peaks for both ¹H and ¹³C NMR spectra.

-

Mass Spectrometry Protocol

-

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

-

-

Instrumentation:

-

A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an electrospray ionization (ESI) source.

-

-

ESI-MS Acquisition:

-

Ionization Mode: ESI, operated in both positive and negative ion modes.

-

Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

-

Capillary Voltage: 3.5-4.5 kV.

-

Cone Voltage: 20-40 V.

-

Source Temperature: 100-120 °C.

-

Desolvation Temperature: 250-350 °C.

-

Desolvation Gas Flow: 600-800 L/hr (Nitrogen).

-

Mass Range: m/z 100-1000.

-

-

Data Processing:

-

Acquire the mass spectra and process the data using the instrument's software.

-

Determine the accurate mass of the molecular ions and compare it with the calculated theoretical mass.

-

Analyze the isotopic pattern to confirm the elemental composition.

-

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the analytical steps.

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate

Introduction

5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate is a diarylheptanoid, a class of natural products exhibiting a wide range of biological activities. Diarylheptanoids are found in various plant species, including those from the Zingiberaceae (ginger) and Betulaceae (birch) families. Their synthesis is of significant interest to researchers in medicinal chemistry and drug development for the exploration of their therapeutic potential. This document outlines a proposed multi-step synthesis protocol for this compound, based on established synthetic strategies for related diarylheptanoid structures. The proposed route involves the formation of a diketone precursor, followed by reduction and selective acetylation.

Proposed Synthetic Pathway Overview

The synthesis of this compound can be envisioned through a four-step process:

-

Protection of Phenolic Hydroxyl Groups: The starting material, 4-hydroxybenzaldehyde, will have its phenolic hydroxyl group protected to prevent unwanted side reactions in subsequent steps. A common protecting group for this purpose is the benzyl ether.

-

Synthesis of the Diarylheptanoid Backbone: A base-catalyzed aldol condensation reaction between two equivalents of the protected 4-benzyloxybenzaldehyde and acetone will be employed to construct the 1,7-bis(4-benzyloxyphenyl)hepta-1,6-dien-3-one intermediate.

-

Reduction of the Ketone and Double Bonds: The intermediate from the previous step will undergo reduction. Catalytic hydrogenation is a suitable method to concurrently reduce the carbon-carbon double bonds and the ketone, as well as deprotect the benzyl ethers, to yield 1,7-bis(4-hydroxyphenyl)heptane-3,5-diol. A milder reduction using a reagent like sodium borohydride could selectively reduce the ketone to an alcohol, which would then be followed by a separate hydrogenation step for the double bonds and deprotection. For simplicity, a one-pot hydrogenation/deprotection is proposed here.

-

Selective Acetylation: The final step involves the selective acetylation of the hydroxyl group at the C-3 position of 1,7-bis(4-hydroxyphenyl)heptane-3,5-diol. This can be a challenging step, and may require enzymatic catalysis or careful control of reaction conditions to achieve high selectivity. A general acetylation procedure is presented, which may be followed by chromatographic purification to isolate the desired product.

Data Presentation

The following table summarizes the hypothetical quantitative data for the key steps in the proposed synthesis of this compound. These values are estimates based on typical yields for similar reactions reported in the literature.

| Step | Starting Material(s) | Key Reagent(s) | Molar Ratio (Starting Material:Reagent) | Product | Theoretical Yield (%) | Purity (%) |

| 1 | 4-Hydroxybenzaldehyde | Benzyl bromide, K₂CO₃ | 1 : 1.1 : 1.5 | 4-Benzyloxybenzaldehyde | 95 | >98 |

| 2 | 4-Benzyloxybenzaldehyde, Acetone | NaOH | 2 : 1 : 1.2 | 1,7-Bis(4-benzyloxyphenyl)hepta-1,6-dien-4-one | 80 | >95 |

| 3 | 1,7-Bis(4-benzyloxyphenyl)hepta-1,6-dien-4-one | H₂, Pd/C | Substrate : Catalyst | 1,7-Bis(4-hydroxyphenyl)heptan-3-ol | 85 | >97 |

| 4 | 1,7-Bis(4-hydroxyphenyl)heptan-3-ol | Acetic anhydride, Pyridine | 1 : 1.2 : 2 | This compound | 70 | >98 (after purification) |

Experimental Protocols

Step 1: Synthesis of 4-Benzyloxybenzaldehyde

-

To a stirred solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

-

Slowly add benzyl bromide (1.1 eq) to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-benzyloxybenzaldehyde as a white solid.

Step 2: Synthesis of 1,7-Bis(4-benzyloxyphenyl)hepta-1,6-dien-4-one

-

In a round-bottom flask, dissolve 4-benzyloxybenzaldehyde (2.0 eq) in ethanol.

-

Add acetone (1.0 eq) to the solution.

-

Slowly add an aqueous solution of sodium hydroxide (NaOH, 1.2 eq) to the mixture at 0-5 °C with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture with dilute hydrochloric acid (HCl).

-

Filter the resulting precipitate, wash with water and cold ethanol, and dry under vacuum to yield 1,7-bis(4-benzyloxyphenyl)hepta-1,6-dien-4-one.

Step 3: Synthesis of 1,7-Bis(4-hydroxyphenyl)heptan-3-ol

-

Dissolve 1,7-bis(4-benzyloxyphenyl)hepta-1,6-dien-4-one (1.0 eq) in a suitable solvent such as ethyl acetate or methanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 1,7-bis(4-hydroxyphenyl)heptan-3-ol, which can be purified by column chromatography if necessary.

Step 4: Synthesis of this compound

-

Dissolve 1,7-bis(4-hydroxyphenyl)heptan-3-ol (1.0 eq) in anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.2 eq) to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction by adding ice-cold water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate this compound.

Mandatory Visualization

Quantitative Analysis of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate, a diarylheptanoid with potential pharmacological significance. The methods outlined below are based on established analytical techniques for structurally similar compounds and are intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a member of the diarylheptanoid class of natural products. Diarylheptanoids are characterized by a 1,7-diphenylheptane skeleton and are found in various plant families, including Zingiberaceae (e.g., ginger and turmeric) and Betulaceae.[1][2] These compounds have garnered significant interest due to their diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control of herbal products, and elucidation of its biological functions.

This application note details two primary analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Quantitative Parameters for Diarylheptanoid Analysis

The following tables summarize typical validation parameters for the quantitative analysis of diarylheptanoids and other phenolic compounds using HPLC-DAD and LC-MS/MS. These values are derived from published methods for structurally related compounds and should be considered as a reference for method development and validation for this compound.

Table 1: HPLC-DAD Method Parameters for Diarylheptanoid Quantification (Reference Data)

| Parameter | Value Range | Reference Compound(s) |

| Linearity (R²) | > 0.999 | (3S)-1-(3,4-dihydroxy-phenyl)-7-phenyl-(6E)-6-hepten-3-ol, (3R)-1,7-diphenyl-(4E,6E)-4,6-heptadien-3-ol, (3S)-1,7-diphenyl-(6E)-6-hepten-3-ol |

| Limit of Detection (LOD) | 0.06 - 0.22 µg/mL | (3S)-1-(3,4-dihydroxy-phenyl)-7-phenyl-(6E)-6-hepten-3-ol, (3R)-1,7-diphenyl-(4E,6E)-4,6-heptadien-3-ol, (3S)-1,7-diphenyl-(6E)-6-hepten-3-ol |

| Limit of Quantification (LOQ) | 0.18 - 0.69 µg/mL | (3S)-1-(3,4-dihydroxy-phenyl)-7-phenyl-(6E)-6-hepten-3-ol, (3R)-1,7-diphenyl-(4E,6E)-4,6-heptadien-3-ol, (3S)-1,7-diphenyl-(6E)-6-hepten-3-ol |

| Precision (RSD) | < 2% | (3S)-1-(3,4-dihydroxy-phenyl)-7-phenyl-(6E)-6-hepten-3-ol, (3R)-1,7-diphenyl-(4E,6E)-4,6-heptadien-3-ol, (3S)-1,7-diphenyl-(6E)-6-hepten-3-ol |

| Recovery | 98.35 - 103.90% | (3S)-1-(3,4-dihydroxy-phenyl)-7-phenyl-(6E)-6-hepten-3-ol, (3R)-1,7-diphenyl-(4E,6E)-4,6-heptadien-3-ol, (3S)-1,7-diphenyl-(6E)-6-hepten-3-ol |

Data adapted from a validated method for diarylheptanoids in Curcuma comosa.[3]

Table 2: LC-MS/MS Method Parameters for Phenolic Compound Quantification in Biological Matrices (Reference Data)

| Parameter | Value Range | Reference Compound(s) | Matrix |

| Linearity (R²) | > 0.995 | 16 Phenolic Compounds | Plasma |

| Limit of Quantification (LOQ) | 0.04 - 2.51 nM | 16 Phenolic Compounds | Plasma |

| Precision (RSD) | < 15% | 16 Phenolic Compounds | Plasma |

| Recovery | 80 - 120% | 16 Phenolic Compounds | Plasma |

| Linearity (R²) | > 0.99 | Gallic acid, Quercitrin, Quercetin | Rat Plasma |

| Precision (RSD) | < 9.5% | Gallic acid, Quercitrin, Quercetin | Rat Plasma |

| Recovery | 88.9 - 98.8% | Gallic acid, Quercitrin, Quercetin | Rat Plasma |

Data adapted from validated methods for phenolic compounds in plasma.[4][5]

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the matrix. Below are protocols for extraction from plant material and biological fluids.

This protocol is suitable for the extraction of diarylheptanoids from plant tissues.

Workflow for Plant Material Extraction

Caption: Extraction workflow from plant material.

Protocol:

-

Homogenization: Grind the dried plant material (e.g., rhizomes) into a fine powder.

-

Extraction: Macerate the powdered plant material (1 g) with a suitable solvent such as methanol or 70% ethanol (20 mL) at room temperature for 24 hours. Sonication can be used to improve extraction efficiency.

-

Filtration: Filter the extract through filter paper or centrifuge to separate the solid residue.

-

Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Reconstitution: Redissolve the dried extract in a known volume of the initial mobile phase for HPLC or LC-MS/MS analysis.

-

Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the chromatography system.

This protocol is designed for the extraction of the analyte from plasma samples for pharmacokinetic studies.

Workflow for Plasma Sample Preparation

Caption: Plasma sample preparation workflows.

Protocol (Protein Precipitation):

-

To 100 µL of plasma, add 300 µL of cold acetonitrile.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-